Argininamide
Overview
Description
Argininamide, also known as L-Argininamide, is a hydrophilic amino acid derivative . It is used as a ligand to bind DNA aptamers and has the potential to develop fluorescent aptasensors .
Synthesis Analysis
The synthesis of Argininamide involves the use of DNA aptamers and its complementary DNA labeled with the chemiluminescence (CL) reagent N-(4-aminobutyl)-N-ethylisoluminol (ABEI) . The DNA complementary to the aptamer is labeled with ABEI and immobilized on magnetic beads (MBs) coated with gold . The aptamer is also labeled with ABEI and self-assembled on the MBs . A duplex is formed due to hybridization between the DNA aptamer and the DNA complementary to the aptamer .Chemical Reactions Analysis
The chemical reactions involving Argininamide are based on the amplification of the hydrolysis of S1 nuclease of single-stranded regions of an aptamer-target complex . The S1 nuclease, which is sequence-independent, is used to “recycle” target molecules, thus leading to strongly enhanced chemiluminescence (CL) .Physical And Chemical Properties Analysis
Argininamide has a molecular formula of C6H15N5O . Its average mass is 173.216 Da and its mono-isotopic mass is 173.127655 Da .Scientific Research Applications
Protein Refolding Enhancement
Argininamide has been found to be more effective than L-arginine in improving protein refolding. This was demonstrated in a study where the refolding yield of hen egg lysozyme was significantly increased in the presence of L-argininamide, compared to L-arginine. This enhancement is attributed to the high positive net charge and denaturing property of argininamide, which also proved effective for the refolding of bovine carbonic anhydrase (Hamada & Shiraki, 2007).
Metabolic Pathways and Nitric Oxide Production
L-arginine, closely related to argininamide, is involved in multiple metabolic processes including the synthesis of nitric oxide (NO), polyamines, nucleotides, proline, and glutamate. Arginine's role in nitric oxide production is particularly significant, impacting cardiovascular health and disease states. Studies have explored its use in various treatments, ranging from heart diseases to erectile dysfunction, highlighting its importance in endothelial function and vascular tone (Appleton, 2002).
Wound Healing and Immune Function
Arginine, and by extension, its derivatives like argininamide, may play a role in enhancing wound healing and immune function. A study on elderly individuals showed that arginine supplementation significantly improved wound healing and T-cell responses. This suggests potential applications of argininamide in clinical settings where enhanced immune response and wound repair are desirable (Kirk et al., 1993).
Role in Arginine Metabolism and Beyond
The versatile nature of arginine in cellular metabolism extends to its derivatives like argininamide. Arginine is crucial for the synthesis of various biologically active compounds, influencing pathways like nitric oxide synthesis, urea cycle, and polyamine production. Understanding these pathways is essential for comprehending the broader implications of argininamide in scientific research (Wu & Morris, 1998).
Safety And Hazards
Safety measures for handling Argininamide include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBESPCVWBNIF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Argininamide | |
CAS RN |
2788-83-2 | |
Record name | Argininamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARGININAMIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29626ZE0WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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